1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea
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Overview
Description
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and fluorine atom on the pyridine ring, along with a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 5-bromo-4-fluoropyridine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is utilized in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The methylurea group may also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoropyridin-2-amine
- 2-(5-Bromo-4-fluoropyridin-2-yl)propan-2-ol
- 5-Bromo-4-fluoro-2-pyridinol
Uniqueness
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea is unique due to the presence of the methylurea group, which distinguishes it from other similar compounds This functional group can impart different chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
1-(5-bromo-4-fluoropyridin-2-yl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN3O/c1-10-7(13)12-6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOSQHPMSYOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NC=C(C(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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